molecular formula C14H16N2O2S2 B2587679 N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide CAS No. 2097858-92-7

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2587679
CAS No.: 2097858-92-7
M. Wt: 308.41
InChI Key: LFJISKYDMZKCSZ-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide is a synthetic small molecule designed for research purposes, featuring a hybrid structure that combines thiazole, thiophene, and tetrahydropyran (oxane) pharmacophores. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery. The 1,3-thiazole core is a privileged scaffold in heterocyclic chemistry, known for its prevalence in compounds with diverse biological activities . Similarly, the thiophene moiety is commonly integrated into the structure of active pharmaceutical ingredients and is frequently investigated for its potential in treating various diseases . The integration of these rings into a single molecule, particularly with a carboxamide linker, is a common strategy in developing new therapeutic agents, as this functional group often contributes to favorable binding properties and metabolic stability . Compounds with analogous structures, such as thiazole and thiophene analogues, have been investigated for their potential use in treating autoimmune diseases and cancers, often through mechanisms involving the inhibition of key pathways like NF-kappa B signaling . Furthermore, molecular hybrids containing similar heterocyclic systems have demonstrated promising activity against viruses, including the inhibition of Hepatitis C virus (HCV) replication in cellular assays . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological tool for probing biological targets in oncology, virology, and immunology research. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c17-14(11-8-19-9-15-11)16-13(12-2-1-7-20-12)10-3-5-18-6-4-10/h1-2,7-10,13H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJISKYDMZKCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Thiophene Introduction: The thiophene moiety is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Thiazole Formation: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and α-haloketone.

    Final Coupling: The final step involves coupling the oxane-thiophene intermediate with the thiazole carboxamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene or thiazole rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides, under basic or acidic conditions depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene or thiazole derivatives.

Scientific Research Applications

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substitutions

Compound Name Thiazole Substituent (Position 4) Additional Moieties Biological Activity (IC₅₀ or Role) Reference
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide (Target) Carboxamide Oxan-4-yl, thiophen-2-yl methylene bridge Not explicitly reported N/A
Thiazovivin (N-benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide) Carboxamide Benzyl, pyrimidin-4-ylamino ROCK1 inhibitor
DAMPTC (2-[(3,4-dichlorophenyl)amino]-N-[3-(morpholin-4-yl)propyl]-1,3-thiazole-4-carboxamide) Carboxamide 3,4-Dichlorophenylamino, morpholinopropyl Kinase inhibitor (specific target unclear)
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) Sulfonamide Thiophen-2-yl propenyl, thiazol-2-yl Antiproliferative (IC₅₀ = 10.25 μM, MCF7)
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Benzothiazole-3-carboxamide 4-Chlorophenyl, thiazolidinone Antiproliferative (synthesis reported)

Key Observations :

  • Thiazole Core Modifications : The target compound retains the thiazole-4-carboxamide scaffold seen in Thiazovivin and DAMPTC but differs in substituent complexity. Its methylene-linked thiophene and tetrahydropyran groups may improve membrane permeability compared to simpler aryl or alkyl substituents .
  • Thiophene Integration : Analogues like compound 26 () and the target compound leverage thiophene moieties for π-π stacking interactions, often correlating with enhanced antiproliferative activity .

Biological Activity

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C14H16N2O2S2
  • Molecular Weight : 308.4 g/mol
  • CAS Number : 2097858-92-7

The structure includes a thiazole ring, which is known for its diverse biological properties, including antitumor and antimicrobial activities.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. The structure activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances the cytotoxic activity against various cancer cell lines.

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431

These findings highlight the potential of thiazole derivatives in cancer therapy, with some derivatives outperforming standard treatments like doxorubicin .

Antimicrobial Activity

Thiazole compounds have also been evaluated for their antimicrobial properties. In one study, various thiazole derivatives were synthesized and screened for their ability to inhibit bacterial growth. The results indicated that certain modifications to the thiazole ring significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.

Study on Synthesis and Biological Activity

A notable study synthesized several thiazole derivatives, including this compound, and evaluated their biological activities using MTT assays. The results demonstrated that modifications to the thiazole moiety influenced both cytotoxicity and selectivity towards cancer cells.

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to understand the interactions of thiazole derivatives with target proteins such as Bcl-2. These studies revealed that hydrophobic interactions play a crucial role in binding affinity, suggesting pathways for further optimization of these compounds for enhanced therapeutic efficacy .

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